Cas no 2169735-33-3 (methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate)

Methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate is a specialized ester compound featuring a conjugated enoate backbone and a substituted pyrazole moiety. Its structural configuration, including the (2Z)-alkene geometry, imparts distinct reactivity, making it valuable in synthetic organic chemistry, particularly for heterocyclic and fine chemical synthesis. The presence of the 1-methyl-1H-pyrazol-4-yl group enhances its utility as an intermediate in pharmaceuticals and agrochemicals, where selective functionalization is required. The methyl ester group offers further derivatization flexibility. This compound is characterized by its stability under standard conditions and compatibility with a range of coupling and cyclization reactions, making it a practical choice for advanced synthetic applications.
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate structure
2169735-33-3 structure
商品名:methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
CAS番号:2169735-33-3
MF:C10H14N2O2
メガワット:194.230362415314
CID:6246196
PubChem ID:165449022

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate 化学的及び物理的性質

名前と識別子

    • methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
    • EN300-1459925
    • 2169735-33-3
    • インチ: 1S/C10H14N2O2/c1-4-8(5-10(13)14-3)9-6-11-12(2)7-9/h5-7H,4H2,1-3H3/b8-5-
    • InChIKey: OLYLZKLCSPLXLG-YVMONPNESA-N
    • ほほえんだ: O(C)C(/C=C(/CC)\C1C=NN(C)C=1)=O

計算された属性

  • せいみつぶんしりょう: 194.105527694g/mol
  • どういたいしつりょう: 194.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1459925-250mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
250mg
$670.0 2023-09-29
Enamine
EN300-1459925-50mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
50mg
$612.0 2023-09-29
Enamine
EN300-1459925-2500mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
2500mg
$1428.0 2023-09-29
Enamine
EN300-1459925-1000mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
1000mg
$728.0 2023-09-29
Enamine
EN300-1459925-1.0g
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
1g
$0.0 2023-06-07
Enamine
EN300-1459925-500mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
500mg
$699.0 2023-09-29
Enamine
EN300-1459925-10000mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
10000mg
$3131.0 2023-09-29
Enamine
EN300-1459925-100mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
100mg
$640.0 2023-09-29
Enamine
EN300-1459925-5000mg
methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate
2169735-33-3
5000mg
$2110.0 2023-09-29

methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate 関連文献

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methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoateに関する追加情報

Methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate: A Comprehensive Overview

Methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate is a compound with the CAS number 2169735-33-3, which has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural properties and its potential applications in drug development and advanced materials. The pyrazole ring in its structure contributes to its reactivity and stability, making it a valuable molecule for various research and industrial purposes.

The synthesis of methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enoate involves a series of carefully controlled reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, reducing costs and improving the purity of the final product. This compound is particularly interesting due to its conjugated enone system, which plays a crucial role in its electronic properties and reactivity.

In terms of applications, methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yl)pent-2-enolate has shown promise in the development of new pharmaceutical agents. Its ability to act as a biological inhibitor has been explored in several studies, particularly in the context of enzyme inhibition and receptor modulation. For instance, recent research has highlighted its potential as an anti-inflammatory agent, where it demonstrates selective inhibition of key inflammatory pathways without significant side effects.

Moreover, the compound's pyrazole moiety has been linked to antioxidant properties, making it a candidate for use in nutraceuticals and cosmeceuticals. Its stability under physiological conditions and its ability to scavenge free radicals make it an attractive option for developers of health supplements and skincare products. Recent studies have also explored its role in mitigating oxidative stress in cellular models, further underscoring its potential therapeutic applications.

From a materials science perspective, methyl (2Z)-3-(1-methyl-1H-pyrazol-4-yli)pentanenitrile has been investigated for its use in organic electronics. Its conjugated system allows for efficient charge transport, making it a viable candidate for organic semiconductors and light-emitting diodes (OLEDs). Researchers have reported enhanced performance metrics in devices incorporating this compound, including improved conductivity and emission efficiency.

The structural versatility of methyl (2Z)-3-(1-methylpyrazolium)butenoyl chloride also lends itself to applications in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with tailored mechanical and thermal properties. These polymers exhibit enhanced durability under harsh conditions, making them suitable for use in high-performance composites and coatings.

In conclusion, methyl (2Z)-3-(1-methylpyridinium)pentanoate stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in medicine, materials science, and beyond. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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